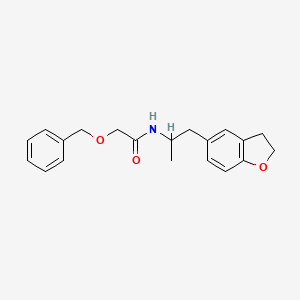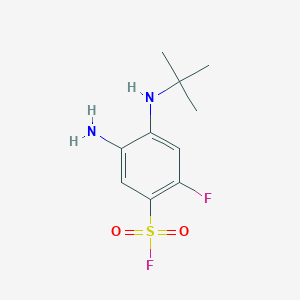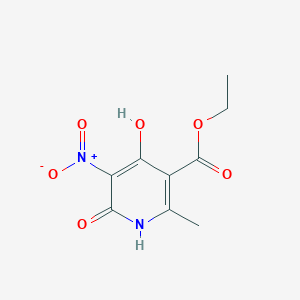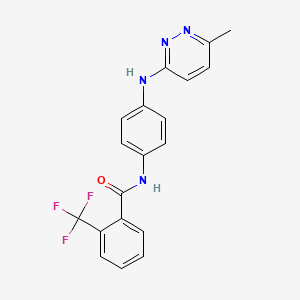
N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide” is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.266. It is related to the class of compounds known as isoindoles .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound’s structure can be verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure can be gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the compound’s properties can be studied using liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, high-resolution mass spectrometry, and nuclear magnetic resonance spectroscopy .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Biodegradation
Research on the environmental behavior and fate of various chemicals, including ethers and alcohols in solvents like methyl tert-butyl ether (MTBE) and tert-amyl methyl ether (TAME), highlights the significance of understanding the solubility, degradation, and environmental fate of synthetic compounds. The review by Squillace et al. (1997) delves into how gasoline additives like MTBE interact with water, emphasizing the importance of assessing solubility and degradation pathways for environmental safety and regulatory compliance (Squillace et al., 1997).
Biotechnological Applications
The production and breakdown pathways of branched chain aldehydes, as reviewed by Smit et al. (2009), are relevant to food technology and bioprocessing. Understanding the metabolic pathways and microbial biosynthesis involved in flavor compound production can provide insights into how compounds like N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide might be produced or modified by microbial systems for applications in food science and biotechnology (Smit et al., 2009).
Pharmaceutical Research and Drug Development
In pharmaceutical research, the study of DNA methyltransferase inhibitors by Goffin and Eisenhauer (2002) illustrates the exploration of compounds that can modulate epigenetic processes. Such research is crucial for developing novel therapeutic agents for treating cancer and other diseases. This context shows the potential application of specific chemical compounds in drug development, highlighting the importance of understanding their mechanisms of action and therapeutic potential (Goffin & Eisenhauer, 2002).
Chemical Engineering and Process Optimization
The study of downstream processing for biologically produced chemicals, as discussed by Xiu and Zeng (2008), provides insights into the separation and purification processes essential in industrial chemistry and biotechnology. Such research is relevant to the production and purification of complex organic compounds, including how they can be efficiently isolated and purified from mixtures, potentially applying to compounds like this compound (Xiu & Zeng, 2008).
Zukünftige Richtungen
The future directions for “N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide” could involve further studies into its synthesis, properties, and potential applications. Given the interest in related compounds for their biological activity and pharmacological effects , “this compound” could also be a subject of interest in these areas.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with an indole nucleus, like this one, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound affects multiple pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound has diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-4-11(16)14-8-5-6-9-10(7-8)13(18)15(2)12(9)17/h5-7H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWRIJRSHFRGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2807482.png)
![2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2807483.png)


![Tert-butyl N-[(1S,5S,6S,7R)-7-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2807488.png)
![Ethyl 4-oxo-3-phenyl-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2807489.png)

![4-(3,4-dichlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2807492.png)
![5-(4-benzylpiperidin-1-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2807493.png)



![2-methoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2807501.png)

